
1H-Pyrazole-3-methanol, 5-bromo-1-methyl-, 3-methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromo-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom, a methyl group, and a methanesulfonate ester, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate typically involves the bromination of 1-methyl-1H-pyrazole followed by the introduction of the methanesulfonate group. The process can be summarized in the following steps:
Bromination: 1-methyl-1H-pyrazole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to obtain 5-bromo-1-methyl-1H-pyrazole.
Methanesulfonation: The brominated pyrazole is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the methanesulfonate ester group, resulting in the formation of (5-bromo-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrazole derivatives.
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the methanesulfonate group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic Substitution: Substituted pyrazole derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Scientific Research Applications
(5-bromo-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (5-bromo-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The bromine atom and methanesulfonate group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to the disruption of enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-methyl-1H-pyrazole: Lacks the methanesulfonate group, resulting in different reactivity and applications.
1-methyl-1H-pyrazole-3-methanesulfonate: Similar structure but without the bromine atom, affecting its chemical behavior.
5-chloro-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate: Chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness
(5-bromo-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate is unique due to the presence of both the bromine atom and methanesulfonate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C6H9BrN2O3S |
|---|---|
Molecular Weight |
269.12 g/mol |
IUPAC Name |
(5-bromo-1-methylpyrazol-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C6H9BrN2O3S/c1-9-6(7)3-5(8-9)4-12-13(2,10)11/h3H,4H2,1-2H3 |
InChI Key |
KVBVAGJQNFQXKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)COS(=O)(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one hydrochloride](/img/structure/B13894949.png)
![O3-tert-butyl O1-methyl 3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13894963.png)
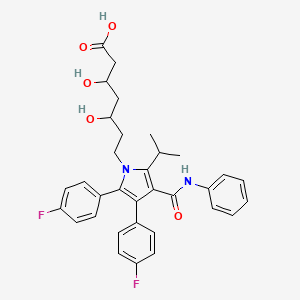
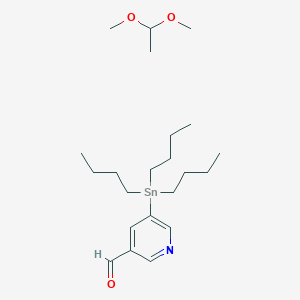

![Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13894990.png)
![3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13895001.png)
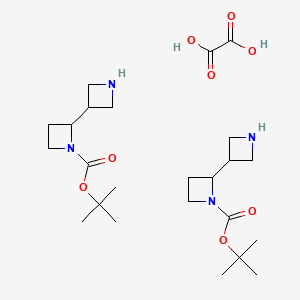
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13895006.png)
![3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B13895011.png)
![1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]azetidine-3-carbonitrile](/img/structure/B13895019.png)
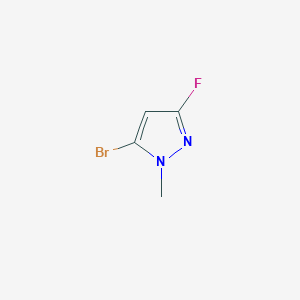
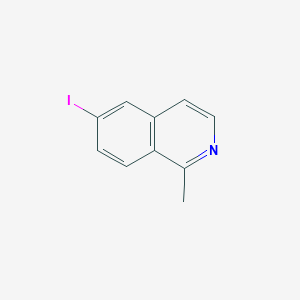
![N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine](/img/structure/B13895027.png)
